3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzamide core with three methoxy groups attached at the 3, 4, and 5 positions of the benzene ring. Attached to the nitrogen of the benzamide is a 1-(thiophen-2-yl)cyclopentylmethyl group .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Notably, 3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Antihypertensive and Local Anesthetic Activity
Basic esters derived from 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for their antihypertensive and local anesthetic properties . These investigations highlight potential therapeutic applications related to blood pressure regulation and pain management.
Anticancer Activity
Novel derivatives of 3,4,5-trimethoxycinnamamide, prepared through click reactions, have shown promise in anticancer studies . Researchers have explored their potential as cytotoxic agents, which could contribute to cancer treatment strategies.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This might suggest a potential interaction with metal ions or involvement in carbon–carbon bond formation, but this is purely speculative and requires further investigation.
Biochemical Pathways
Compounds with similar structures have shown anticancer activity , suggesting that they may interact with pathways related to cell growth and proliferation
Result of Action
Compounds with similar structures have shown prominent activity against both mcf-7 and a549 cancer cell lines , indicating potential anticancer effects
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-15-11-14(12-16(24-2)18(15)25-3)19(22)21-13-20(8-4-5-9-20)17-7-6-10-26-17/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKXOZEHXOWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.